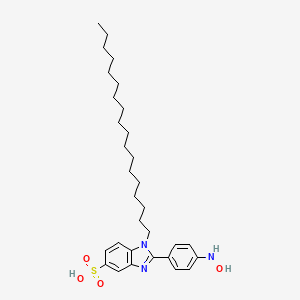

2-(4-(Hydroxyamino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-(Hydroxyamino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid is a complex organic compound with a unique structure that combines a benzimidazole core with a long octadecyl chain and a hydroxyamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Hydroxyamino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid typically involves multiple steps One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Hydroxyamino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles/nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(4-(Hydroxyamino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology: The compound may have potential as a biochemical probe or as a component in the study of biological pathways.

Medicine: Research may explore its potential therapeutic effects or its use as a drug delivery agent.

Industry: It can be used in the development of new materials or as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-(Hydroxyamino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid involves its interaction with specific molecular targets. The hydroxyamino group can participate in hydrogen bonding or other interactions with biological molecules, while the benzimidazole core may interact with enzymes or receptors. The long octadecyl chain can influence the compound’s solubility and membrane permeability, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Aminophenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid

- 2-(4-Nitrophenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid

- 2-(4-Hydroxyphenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid

Uniqueness

2-(4-(Hydroxyamino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid is unique due to the presence of the hydroxyamino group, which can participate in specific chemical reactions and interactions that other similar compounds may not. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Biological Activity

2-(4-(Hydroxyamino)phenyl)-1-octadecyl-1H-benzimidazole-5-sulphonic acid is a synthetic compound with a complex structure featuring a benzimidazole core, an octadecyl side chain, and a hydroxyamino substituent. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of photoprotection and antioxidant activity.

The molecular formula of this compound is C31H47N3O4S, with a molecular weight of approximately 557.79 g/mol. Its structure contributes to its unique biological activities, which are influenced by both hydrophobic and hydrophilic characteristics due to the long alkyl chain and functional groups present.

| Property | Value |

|---|---|

| Molecular Formula | C31H47N3O4S |

| Molecular Weight | 557.79 g/mol |

| LogP | 10.166 |

| Density | 1.16 g/cm³ |

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antioxidant activity. For instance, derivatives of benzimidazole have shown medium to high antioxidant activity in various assays, including DPPH and FRAP tests . The presence of the hydroxyamino group in this compound may enhance its radical scavenging capabilities.

Photoprotective Properties

The compound has been studied for its potential as a UV filter. Benzimidazole derivatives are known for their ability to absorb UV radiation, providing protective effects against skin damage caused by UV exposure. In vitro studies have demonstrated that certain derivatives maintain their protective profiles even when incorporated into topical formulations . The structure–activity relationship (SAR) suggests that modifications at specific positions on the benzimidazole ring can significantly influence photoprotective efficacy.

Antiproliferative Activity

In vitro studies have also assessed the antiproliferative effects of related compounds against various cancer cell lines. For example, certain benzimidazole derivatives have shown promising results against human melanoma cells with IC50 values indicating effective inhibition of cell proliferation . The unique structure of this compound may contribute similarly to its antiproliferative properties.

Study on Antioxidant Capacity

A study evaluating the antioxidant capacity of various benzimidazole derivatives found that those with hydroxyl groups exhibited enhanced radical scavenging activity compared to their counterparts lacking such groups. This suggests that the hydroxyamino substituent in our compound could play a critical role in its biological activity .

Photoprotective Efficacy

Another research effort focused on synthesizing and testing benzimidazole-based compounds as UV filters revealed that modifications at the 5-position of the benzimidazole ring significantly affected SPF values. The study concluded that compounds retaining specific functional groups demonstrated superior photoprotective properties .

Properties

CAS No. |

94134-62-0 |

|---|---|

Molecular Formula |

C31H47N3O4S |

Molecular Weight |

557.8 g/mol |

IUPAC Name |

2-[4-(hydroxyamino)phenyl]-1-octadecylbenzimidazole-5-sulfonic acid |

InChI |

InChI=1S/C31H47N3O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-34-30-23-22-28(39(36,37)38)25-29(30)32-31(34)26-18-20-27(33-35)21-19-26/h18-23,25,33,35H,2-17,24H2,1H3,(H,36,37,38) |

InChI Key |

CEMPPTOFZHZONA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C2=C(C=C(C=C2)S(=O)(=O)O)N=C1C3=CC=C(C=C3)NO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.